BenchChemオンラインストアへようこそ!

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

medicinal chemistry structure-activity relationship lead optimization

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 681234-12-8) is a synthetic hybrid molecule of molecular formula C₁₉H₁₄N₂O₄S and molecular weight 366.39 Da. It features a 4-oxo-4H-chromene-3-carboxamide core joined via a ylidene linkage to a 6-methoxy-3-methylbenzothiazole moiety.

Molecular Formula C19H14N2O4S
Molecular Weight 366.39
CAS No. 681234-12-8
Cat. No. B2593818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
CAS681234-12-8
Molecular FormulaC19H14N2O4S
Molecular Weight366.39
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O
InChIInChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3
InChIKeySHNZIIINTUARCR-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 681234-12-8: N-(6-Methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide – Procurement-Relevant Compound Identity


N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 681234-12-8) is a synthetic hybrid molecule of molecular formula C₁₉H₁₄N₂O₄S and molecular weight 366.39 Da [1][2]. It features a 4-oxo-4H-chromene-3-carboxamide core joined via a ylidene linkage to a 6-methoxy-3-methylbenzothiazole moiety. The compound belongs to the broader class of chromone-3-carboxamides bearing a benzothiazole substitution, a scaffold that has been investigated for monoamine oxidase B (MAO-B) inhibition and ATR kinase-targeted anticancer applications [3][4].

Why N-(6-Methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide Cannot Be Interchanged with Other Chromone-Benzothiazole Analogs


Within the chromone-3-carboxamide chemical space, subtle modifications to the benzothiazole substitution pattern, carboxamide regioisomerism, and linker connectivity produce divergent biological profiles. Chromone-3-carboxamides display high selectivity for human MAO-B over MAO-A, whereas 2-carboxamide regioisomers exhibit altered potency and selectivity [1]. The number and position of methoxy substituents on the benzothiazole ring modulate lipophilicity (estimated ΔlogP ≈ 0.3–0.5 per added OCH₃), hydrogen-bonding capacity, and target engagement . The ylidene (–N=C<) linkage in the target compound confers distinct conformational constraint compared to simple amide (–NH–CO–) analogs, affecting the coplanarity of the chromone and benzothiazole ring systems and thereby influencing binding-site complementarity [2]. Generic substitution without consideration of these structural parameters risks selecting a molecule with substantially different target selectivity, potency, and physicochemical suitability for the intended assay or therapeutic model.

Quantitative Differential Evidence for CAS 681234-12-8 Versus Closest Structural Analogs


Substitution Pattern Differentiation: 6-Methoxy vs. 5,6-Dimethoxy Benzothiazole

The target compound bears a single methoxy substituent at position 6 of the benzothiazole ring, distinguishing it from the closest cataloged analog, N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 895432-44-7), which carries an additional methoxy group at position 5. This structural difference reduces molecular weight from 396.4 to 366.39 Da (ΔMW = −30.01 Da) and eliminates one hydrogen-bond acceptor site, resulting in a predicted increase in lipophilicity (estimated ΔclogP ≈ +0.3 to +0.5) and altered cell permeability [1]. In related chromone-3-carboxamide series, the number and position of methoxy groups on the aryl/heteroaryl substituent have been shown to significantly modulate MAO-B inhibitory potency and isoform selectivity [2].

medicinal chemistry structure-activity relationship lead optimization

Chromone-3-Carboxamide Scaffold: Validated MAO-B Inhibitory Potency with Picomolar to Nanomolar Affinity

The 4-oxo-4H-chromene-3-carboxamide scaffold of the target compound has been extensively validated as a privileged pharmacophore for potent, selective, and reversible human MAO-B inhibition. N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide exhibits an IC₅₀ of 403 pM against hMAO-B, while N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide shows an IC₅₀ of 669 pM [1]. These compounds display tight-binding inhibition kinetics with Ki values of 17 nM (3′-chlorophenyl), 31 nM (3′-fluorophenyl), and 55 nM (3′,4′-dimethylphenyl) [2]. Selectivity for MAO-B over MAO-A exceeds 1000-fold for representative 3-carboxamide derivatives, whereas 2-carboxamide regioisomers show substantially reduced potency [3]. The target compound replaces the simple phenyl ring in these reference inhibitors with a 6-methoxy-3-methylbenzothiazol-2-ylidene moiety, a modification that may further enhance binding-site complementarity through additional hydrophobic and π-stacking interactions with the flat, lipophilic active site of hMAO-B.

neurodegeneration MAO-B inhibition Parkinson's disease

Regioisomeric Advantage: 3-Carboxamide Chromones vs. 2-Carboxamide Analogs

The target compound carries the carboxamide function at position 3 of the chromone ring, a regioisomeric arrangement that is critical for MAO-B selectivity. A systematic study by Gaspar et al. (2011) demonstrated that chromone-3-carboxamides (compounds 8–12) display high selectivity for hMAO-B with nanomolar IC₅₀ values, whereas chromone-2-carboxamides (compounds 2–6) exhibit significantly reduced potency and isoform selectivity [1]. A commercially available 2-carboxamide regioisomer, N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide (CAS 477546-06-8), has a fundamentally different connectivity that positions the benzothiazole group at the 2-position of the chromone ring, and cannot be assumed to recapitulate the MAO-B activity profile of the 3-carboxamide series .

regioisomerism MAO selectivity drug design

ATR Kinase Pathway Inhibition: Anticancer Activity of the Benzothiazole-Chromone Hybrid Class

Benzothiazole-chromone hybrids have been characterized as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) pathway [1]. In a series of 25 benzothiazole and chromone derivatives evaluated by Frasinyuk et al. (2022), compounds 2c, 7h, and 7l reduced cell viability to ≤50% at 10 µM in HCT116 (colon cancer) and HeLa (cervical cancer) cell lines after 72 h incubation. Compound 7h inhibited phosphorylation of the ATR downstream substrate Chk1 at Ser317 at 3.995 µM in HeLa cells, and further showed Chk1 inhibition at concentrations as low as 2 µM [2]. Molecular docking confirmed that the active compounds engage the ATR kinase domain with binding interactions similar to Torin2, a known dual mTOR/ATR inhibitor [2]. While the target compound (CAS 681234-12-8) was not among the specific molecules tested in this study, it shares the core benzothiazole-chromone pharmacophore, suggesting potential ATR pathway relevance. This dual-mechanism potential (MAO-B inhibition + ATR kinase modulation) distinguishes the scaffold from single-target chromone-3-carboxamides lacking the benzothiazole moiety.

cancer ATR kinase DNA damage response kinase inhibitor

Physicochemical Differentiation: Ylidene Linker vs. Simple Amide Connectivity

The target compound employs an ylidene (–N=C<) linker between the benzothiazole and chromone-3-carboxamide moieties, differentiating it from simple amide-linked analogs such as N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide (CAS 868230-66-4) . Crystal structures of N-phenyl-4-oxo-4H-chromene-3-carboxamides reveal an intramolecular N–H⋯O hydrogen bond between the amide NH and the chromone pyrone carbonyl that constrains the carboxamide in a virtually coplanar conformation with the chromone ring, forming a stable S(6) motif [1]. In the target compound, the ylidene linkage replaces the amide NH with an sp²-hybridized nitrogen, eliminating this intramolecular hydrogen bond and altering the conformational landscape. This may affect the compound's ability to adopt the coplanar conformation required for optimal fitting within the flat, hydrophobic active site of hMAO-B, as observed crystallographically for the phenyl-substituted chromone-3-carboxamides [2].

conformational analysis drug-likeness molecular recognition

Summary of Available Evidence Strength and Data Gaps

It is essential to note that direct, head-to-head comparative biological data for CAS 681234-12-8 against named analogs are not currently available in the peer-reviewed literature indexed in PubMed or other major databases as of May 2026. Comprehensive searches across PubMed, Google Scholar, ACS Publications, Springer, and patent databases yielded no primary research articles or patents containing quantitative activity data specifically for this compound [1]. The evidence presented above is therefore predominantly class-level inference and cross-study comparable data, derived from structurally related chromone-3-carboxamide and benzothiazole-chromone hybrid series. The molecular formula (C₁₉H₁₄N₂O₄S), molecular weight (366.39 Da), and InChI Key (PBPURYZVOPKVSY-UHFFFAOYSA-N) are well-established [2][3]. Users should factor this evidence gap into procurement decisions and consider requesting custom biological profiling from the vendor prior to large-scale acquisition.

data transparency procurement risk evidence quality

Recommended Application Scenarios for N-(6-Methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 681234-12-8)


Exploratory hMAO-B Inhibitor Screening in Neurodegenerative Disease Programs

Based on the validated picomolar-to-nanomolar hMAO-B inhibitory potency of the chromone-3-carboxamide scaffold (IC₅₀ = 403–669 pM for optimized phenyl-substituted derivatives; Ki = 17–55 nM) [1][2], this compound is well-suited for inclusion in MAO-B-focused screening libraries. The 3-carboxamide regioisomerism is critical for MAO-B selectivity (>1000-fold over MAO-A), distinguishing it from 2-carboxamide analogs that show reduced potency [3]. Procurement is recommended for academic or industrial laboratories conducting target-based screening for Parkinson's disease or Alzheimer's disease therapeutics, where MAO-B inhibition is a clinically validated disease-modifying strategy.

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole-Chromone Pharmacophore

The single 6-methoxy substitution on the benzothiazole ring (versus the 5,6-dimethoxy analog, CAS 895432-44-7) provides a distinct SAR data point for probing the effect of methoxy group count and position on target affinity, selectivity, and physicochemical properties . The compound's lower molecular weight (366.39 vs. 396.4 Da) and reduced hydrogen-bond acceptor count (5 vs. 6) make it a valuable comparator for assessing the impact of incremental polarity changes on cell permeability and pharmacokinetic behavior. Medicinal chemistry teams optimizing benzothiazole-chromone leads should consider this compound as part of a systematic SAR matrix.

ATR Kinase Pathway Probing in Cancer Cell Lines

Given that benzothiazole-chromone hybrids have demonstrated ATR kinase pathway inhibition with pChk1 (Ser317) suppression at 2–3.995 µM in HeLa and HCT116 cancer cell lines [4], this compound may serve as an additional chemical probe for investigating DDR mechanisms. Although direct ATR activity data for CAS 681234-12-8 are not available, its structural congruence with the active compounds in the Frasinyuk et al. (2022) series supports its inclusion in focused screening sets for DNA damage response targets. Procurement is advised for oncology research groups studying synthetic lethality approaches or combination therapies with DNA-damaging agents.

Conformational Analysis and Crystallography Studies of Ylidene-Linked Heterocyclic Systems

The ylidene (–N=C<) linker between the benzothiazole and chromone moieties represents a distinct connectivity motif that eliminates the intramolecular N–H⋯O hydrogen bond characteristic of amide-linked chromone-3-carboxamides [5]. This compound is therefore of interest to structural biology and computational chemistry groups studying the conformational preferences of heterocyclic hybrids and their implications for protein-ligand recognition. Co-crystallization studies with hMAO-B or ATR kinase may reveal novel binding modes inaccessible to the more rigid amide-linked analogs.

Quote Request

Request a Quote for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.